3-Cyclopropyl-4-(trifluoromethoxy)aniline
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Overview
Description
3-Cyclopropyl-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a cyclopropyl group and a trifluoromethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-(trifluoromethoxy)aniline typically involves the introduction of the cyclopropyl and trifluoromethoxy groups onto an aniline ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Cyclopropyl-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropyl group can influence its binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
3-cyclopropyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-4-3-7(14)5-8(9)6-1-2-6/h3-6H,1-2,14H2 |
InChI Key |
IFEGYCOSQQLJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)OC(F)(F)F |
Origin of Product |
United States |
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